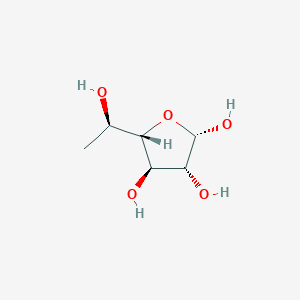
alpha-d-Fucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-d-Fucofuranose: is a monosaccharide, specifically a deoxy sugar, which means it is derived from a hexose by the removal of an oxygen atom It is a six-carbon sugar and is a structural isomer of alpha-d-galactofuranose
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-d-Fucofuranose can be synthesized through enzymatic methods. One common method involves the use of reductase Fcf1 and mutase Fcf2 in gram-negative bacteria . These enzymes facilitate the conversion of dTDP-D-fucose to dTDP-alpha-D-fucofuranose under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. The bacteria are cultured under controlled conditions to produce the desired enzymes, which then catalyze the formation of this compound from suitable substrates.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-d-Fucofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid.
Reduction: this compound can be reduced to form its corresponding alcohol.
Substitution: This reaction involves the replacement of one functional group in this compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: The major product is alpha-d-Fucofuranuronic acid.
Reduction: The major product is alpha-d-Fucofuranol.
Substitution: The products vary depending on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Alpha-d-Fucofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is involved in various biological processes, including cell signaling and recognition.
Mecanismo De Acción
The mechanism of action of alpha-d-Fucofuranose involves its interaction with specific molecular targets and pathways. It binds with high affinity to certain proteins and enzymes, influencing their activity and function. For example, it can bind to the L-arabinose-binding periplasmic protein, affecting the high-affinity L-arabinose membrane transport system . This interaction can modulate various cellular processes and pathways.
Comparación Con Compuestos Similares
Alpha-d-Fucofuranose can be compared with other similar compounds, such as:
Alpha-d-Fucopyranose: Another isomer of this compound, differing in the ring structure (pyranose vs. furanose).
Alpha-d-Galactofuranose: A structural isomer with a similar chemical structure but different stereochemistry.
Alpha-d-Arabinofuranose: Another furanose sugar with a different arrangement of hydroxyl groups.
Uniqueness: this compound is unique due to its specific structural configuration and its role in various biological processes.
Propiedades
Número CAS |
91443-98-0 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-5-[(1R)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m1/s1 |
Clave InChI |
AFNUZVCFKQUDBJ-TVIMKVIFSA-N |
SMILES isomérico |
C[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O |
SMILES canónico |
CC(C1C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


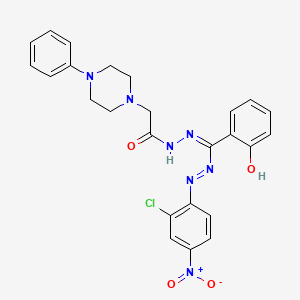
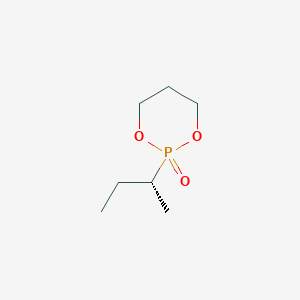
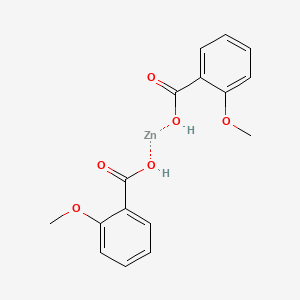
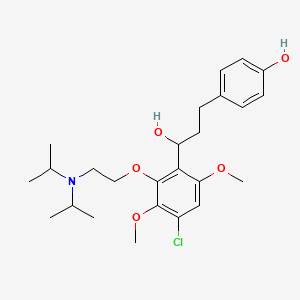
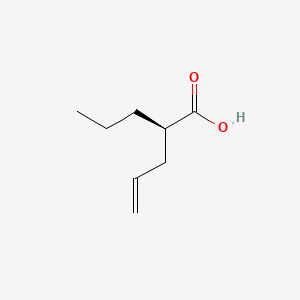
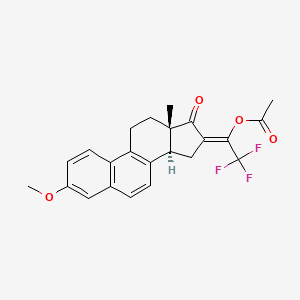
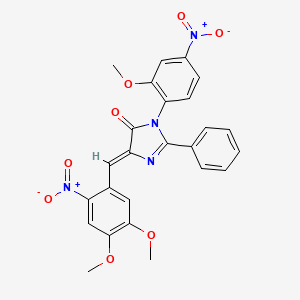
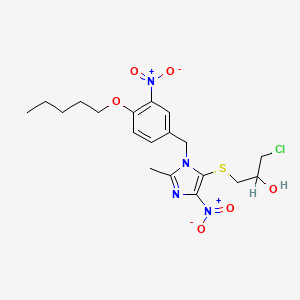
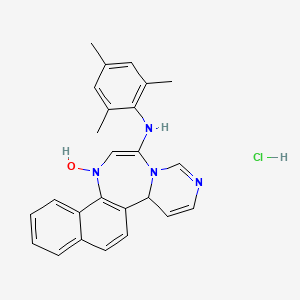
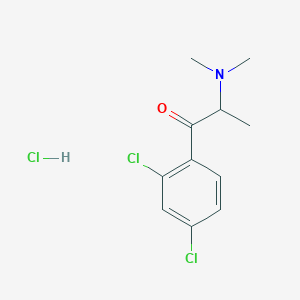
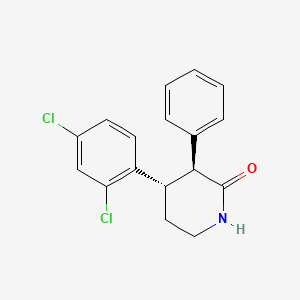
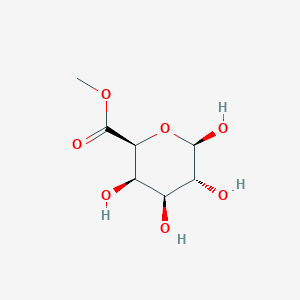
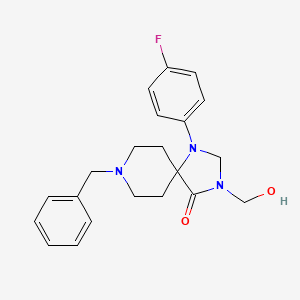
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
